4-(Pyridin-4-yl)pyridazine
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Overview
Description
4-(Pyridin-4-yl)pyridazine is a heterocyclic compound that consists of a pyridazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential applications in drug discovery and development. The presence of nitrogen atoms in the ring structure imparts unique physicochemical properties, making it an attractive scaffold for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)pyridazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-chloropyridazine with 4-aminopyridine in the presence of a base such as potassium carbonate can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, where 4-bromopyridazine is coupled with 4-pyridylboronic acid under Suzuki-Miyaura conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-yl)pyridazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Substituted pyridazine derivatives.
Scientific Research Applications
4-(Pyridin-4-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar nitrogen-containing ring structure.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Pyrazine: A diazine with nitrogen atoms at positions 1 and 4.
Uniqueness
4-(Pyridin-4-yl)pyridazine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and development, offering potential advantages over other similar compounds in terms of selectivity and potency .
Properties
Molecular Formula |
C9H7N3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-pyridin-4-ylpyridazine |
InChI |
InChI=1S/C9H7N3/c1-4-10-5-2-8(1)9-3-6-11-12-7-9/h1-7H |
InChI Key |
QZBDEUCWKDAUML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=NC=C2 |
Origin of Product |
United States |
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